1,4-Diethoxynaphthalene
Overview
Description
1,4-Diethoxynaphthalene is an organic compound with the molecular formula C14H16O2. It is a derivative of naphthalene, where two ethoxy groups are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethoxynaphthalene can be synthesized through various methods. One common method involves the reaction of naphthalene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Starting Materials: Naphthalene and ethyl alcohol.
Catalyst: Acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the substitution of ethoxy groups at the 1 and 4 positions of the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1,4-Diethoxynaphthalene undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The reaction is typically carried out in an acidic medium.
Products: Oxidation of this compound can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.
Products: Reduction can yield dihydro derivatives of this compound.
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Products: Halogenated derivatives of this compound.
Scientific Research Applications
1,4-Diethoxynaphthalene has several applications in scientific research:
Chemistry
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Biological Studies: It is used as a reference compound in studies involving naphthalene derivatives.
Pharmaceutical Research: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry
Polymer Industry: It is used in the production of polymers with enhanced thermal and mechanical properties.
Dye Industry: It is a key intermediate in the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4-Diethoxynaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes and receptors in biological systems.
Pathways: The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
1,4-Diethoxynaphthalene can be compared with other similar compounds such as:
1,4-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups. It has different reactivity and applications.
1,4-Dihydroxynaphthalene: Contains hydroxyl groups and exhibits different chemical properties and biological activities.
1,4-Dimethylnaphthalene: Substituted with methyl groups, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1,4-diethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSLYKNKVQMIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500502 | |
Record name | 1,4-Diethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27294-37-7 | |
Record name | 1,4-Diethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.